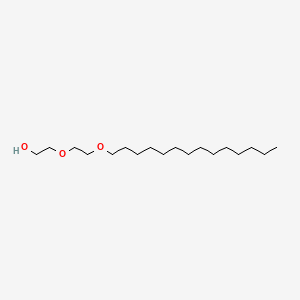

2-(2-Tetradecyloxyethoxy)ethanol

Description

2-(2-Tetradecyloxyethoxy)ethanol is a diethylene glycol monoalkyl ether with a tetradecyl (C14) alkyl chain. Its structure consists of a hydrophilic diethylene glycol moiety (two ethoxy groups) and a hydrophobic tetradecyl chain, making it a nonionic surfactant.

Properties

CAS No. |

56049-79-7 |

|---|---|

Molecular Formula |

C18H38O3 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

2-(2-tetradecoxyethoxy)ethanol |

InChI |

InChI=1S/C18H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-20-17-18-21-16-14-19/h19H,2-18H2,1H3 |

InChI Key |

WNRNXKWTIJWZFQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOCCOCCO |

Canonical SMILES |

CCCCCCCCCCCCCCOCCOCCO |

Other CAS No. |

56049-79-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Features :

- Molecular Formula : Estimated as C₁₈H₃₈O₃.

- Molecular Weight : ~302.49 g/mol (calculated).

- Applications : Likely used in surfactants, emulsifiers, or industrial formulations requiring hydrophobic-lipophilic balance (HLB).

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(2-Tetradecyloxyethoxy)ethanol with structurally related glycol ethers:

Trends :

- Alkyl Chain Impact : Increasing chain length (C1 → C14) reduces water solubility and increases hydrophobicity.

- Boiling Point : Longer alkyl chains and higher molecular weight correlate with elevated boiling points.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-(2-Tetradecyloxyethoxy)ethanol be determined using spectroscopic methods?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to identify characteristic peaks for the tetradecyl chain (e.g., δ ~1.2 ppm for methylene groups) and the ethoxyethoxy backbone (δ ~3.5–3.7 ppm for ether-linked oxygens). Compare with reference spectra of analogous glycol ethers .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (expected m/z ~360–370 for CHO) and fragmentation patterns (e.g., cleavage at ether linkages) .

- Infrared (IR) Spectroscopy : Identify absorption bands for hydroxyl (-OH, ~3300 cm) and ether (-C-O-C-, ~1100 cm) groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Exposure Control : Use fume hoods to minimize inhalation risks and ensure workplace air concentrations remain below recommended limits (e.g., OSHA PEL or ACGIH TLV) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Emergency Measures : In case of spills, use inert absorbents (e.g., vermiculite) and avoid discharge into waterways due to potential ecological risks .

Q. How can researchers assess the purity of this compound and identify common impurities?

- Methodology :

- Chromatography : Use HPLC or GC-MS with a polar column (e.g., DB-WAX) to separate impurities such as unreacted tetradecanol or ethylene glycol byproducts. Calibrate with certified reference standards .

- Karl Fischer Titration : Quantify water content (<0.1% w/w recommended for stability) .

- Elemental Analysis : Verify carbon, hydrogen, and oxygen percentages against theoretical values (e.g., C: ~70%, H: ~12.3%, O: ~17.7%) .

Advanced Research Questions

Q. How can experimental designs evaluate the reproductive toxicity of this compound in model organisms?

- Methodology :

- In Vivo Studies : Conduct OECD 421/422-compliant tests using rodents. Monitor fertility endpoints (e.g., mating success, litter size) and histopathological changes in reproductive organs .

- Mechanistic Analysis : Measure biomarkers like oxidative stress (MDA levels) or hormonal disruption (estradiol/testosterone ratios) in exposed subjects .

- Dose-Response Modeling : Apply benchmark dose (BMD) software to establish NOAEL/LOAEL values, accounting for solvent vehicle effects (e.g., use corn oil vs. aqueous solutions) .

Q. How can researchers resolve contradictions in environmental fate data (e.g., biodegradability vs. persistence)?

- Methodology :

- OECD 301/302 Tests : Perform standardized biodegradation assays under varying conditions (aerobic/anaerobic, different microbial consortia) to assess discrepancies in degradation rates .

- QSAR Modeling : Use tools like EPI Suite to predict biodegradation pathways and compare with experimental data. Adjust for structural analogs (e.g., lauryl ethers) .

- Ecotoxicity Profiling : Conduct algae (OECD 201) and daphnia (OECD 202) assays to correlate persistence with acute/chronic toxicity .

Q. What strategies optimize this compound as a surfactant in drug delivery systems?

- Methodology :

- Critical Micelle Concentration (CMC) Determination : Use surface tension measurements (Du Noüy ring method) or fluorescence spectroscopy (pyrene probe) to optimize amphiphilic behavior .

- Stability Studies : Assess formulation stability under accelerated conditions (40°C/75% RH) and monitor drug encapsulation efficiency via dynamic light scattering (DLS) .

- In Vitro Release Kinetics : Employ Franz diffusion cells to evaluate controlled release profiles using synthetic membranes (e.g., Strat-M®) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.